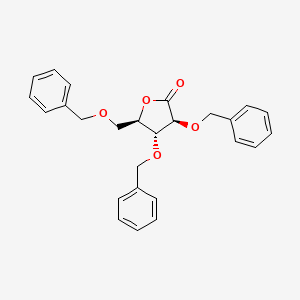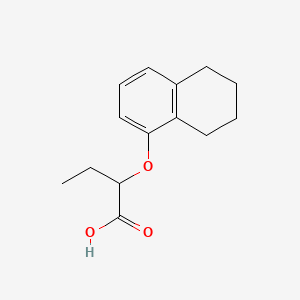
nickel subselenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel subselenide is a metal-rich form of Ni-selenide . It has been investigated as a potential oxygen evolution electrocatalyst under alkaline conditions . The Ni3Se2 phase has a structure similar to the sulfur mineral heazlewoodite, which contains metal–metal bonding .
Synthesis Analysis
The electrocatalytic Ni3Se2 films were grown by electrodeposition on conducting substrates . The deposition parameters including the pH of the electrolytic bath, deposition potential, and substrate composition were seen to have some influence on the catalytic activity . So far, Ni3Se2 films deposited on the Au-coated Si substrate were seen to have the lowest overpotential .Molecular Structure Analysis
The Ni3Se2 phase has a structure similar to the sulfur mineral heazlewoodite, which contains metal–metal bonding . This structure was characterized using powder X-ray diffraction, scanning and transmission electron microscopy, Raman, and X-ray photoelectron spectroscopy .Chemical Reactions Analysis
The electrocatalytic activities of Ni3Se2 towards the Oxygen Evolution Reaction (OER) were seen to be at par with or even superior to the transition metal oxide-based electrocatalyst in terms of onset overpotential for O2 evolution as well as overpotential to reach a current density of 10 mA cm−2 .Physical And Chemical Properties Analysis
Nickel subselenide is a hard, silvery-white metal . It may cause irritation to the skin and can harm the lungs, stomach, and kidneys . Exposure to nickel may lead to cancer .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Nickel subselenide has been identified as a high-efficiency electrocatalyst for CO2 electroreduction at neutral pH . It shows high selectivity towards specific reduction products, forming carbon-rich C2 products like ethanol and acetic acid exclusively at lower applied potential with 98.45% faradaic efficiency . This work provides a reference for the preparation of bifunctional electrocatalysts for water splitting via single molecule electrodeposition .
Eigenschaften
CAS-Nummer |
12137-13-2 |
|---|---|
Produktname |
nickel subselenide |
Molekularformel |
C20H22N2O6 |
Molekulargewicht |
0 |
Synonyme |
nickel subselenide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1175001.png)
